molecular formula C20H22O2 B15077893 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone CAS No. 6016-43-9

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone

Cat. No.: B15077893
CAS No.: 6016-43-9
M. Wt: 294.4 g/mol
InChI Key: ZSNMJPFJWCHOJK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves several steps. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying pharmacokinetics and pharmacodynamics.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical processes .

Properties

CAS No.

6016-43-9

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-[4-[4-(4-acetylphenyl)butyl]phenyl]ethanone

InChI

InChI=1S/C20H22O2/c1-15(21)19-11-7-17(8-12-19)5-3-4-6-18-9-13-20(14-10-18)16(2)22/h7-14H,3-6H2,1-2H3

InChI Key

ZSNMJPFJWCHOJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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